molecular formula C7H4F3N3 B1395970 5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine CAS No. 1020033-87-7

5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine

Cat. No.: B1395970
CAS No.: 1020033-87-7
M. Wt: 187.12 g/mol
InChI Key: LPFXXXNIQBGBEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine is a nitrogen-containing fused heterocyclic compound of significant interest in modern pharmaceutical and agrochemical research. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in pharmacologically active molecules. The incorporation of a trifluoromethyl group at the 5-position is a strategic modification often employed to enhance key properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. This specific compound serves as a versatile and valuable building block for the synthesis of more complex molecules. Researchers are exploring applications of this scaffold in various fields. Notably, analogues of imidazo[1,2-a]pyrimidine have demonstrated promising biological activities in recent scientific studies. For instance, some derivatives have shown potent and selective antileishmanial activity, being more effective than the reference drug miltefosine in vitro . Other research highlights the scaffold's potential in anticancer drug discovery, with certain imine-bearing imidazo[1,2-a]pyrimidine derivatives exhibiting remarkable inhibition of breast cancer cell proliferation and inducing apoptosis . Furthermore, 3-benzoyl derivatives of this core have been identified as potential antifungal agents, showing strong binding to the lanosterol 14α-demethylase (CYP51) enzyme and excellent inhibitory activity against various Candida species . This product is intended for research purposes as a chemical reference standard or a synthetic intermediate. It is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-(trifluoromethyl)imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-1-2-11-6-12-3-4-13(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFXXXNIQBGBEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=NC2=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with trifluoroacetic anhydride, followed by cyclization with formamide under acidic conditions . Another approach includes the use of trifluoromethylated precursors in multicomponent reactions to form the desired imidazo[1,2-a]pyrimidine scaffold .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Strong nucleophiles such as alkoxides or amines under basic conditions.

Major Products Formed: The major products formed from these reactions include N-oxides, reduced imidazo[1,2-a]pyrimidine derivatives, and substituted imidazo[1,2-a]pyrimidines .

Scientific Research Applications

Synthesis of 5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine

The synthesis of this compound typically involves various methodologies that allow for the introduction of the trifluoromethyl group and the imidazo-pyrimidine structure. Common synthetic routes include:

  • Vilsmeier Formylation : This method allows for the introduction of formyl groups that can be further transformed into trifluoromethyl derivatives.
  • One-Pot Reactions : Recent studies have demonstrated efficient one-pot reactions involving aryl ketones and 2-amino-N-heterocycles to yield imidazo[1,2-a]pyrimidines in good yields under mild conditions .

Anticancer Activity

Research has indicated that this compound derivatives exhibit promising anticancer properties. For instance, compounds derived from this scaffold have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), making them potential candidates for photodynamic therapy .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens. Studies suggest that derivatives can inhibit the growth of multi-drug resistant strains of bacteria and fungi, highlighting their potential as novel antimicrobial agents .

GABA Receptor Modulation

This compound has been identified as a ligand for GABA receptors, particularly showing selectivity for the α3 subtype over α1. This property suggests its potential use in treating anxiety disorders by modulating neurotransmitter activity in the central nervous system .

Anti-inflammatory Applications

A study conducted by Vidal et al. (2001) demonstrated that imidazo[1,2-a]pyrimidine derivatives possess significant anti-inflammatory activity by modulating leukocyte functions in vitro. The research indicated that these compounds could inhibit inflammatory responses induced by zymosan in animal models .

Antituberculosis Activity

Recent patents have reported on the efficacy of imidazo[1,2-a]pyridine compounds (closely related to imidazo[1,2-a]pyrimidines) in treating tuberculosis (TB). These compounds showed promising results in vitro against Mycobacterium tuberculosis strains, including multi-drug resistant variants, suggesting their potential role in TB therapy .

Comparative Data Table

Application AreaBiological ActivityReferences
AnticancerInduces apoptosis via ROS generation ,
AntimicrobialInhibits growth of drug-resistant pathogens ,
GABA Receptor ModulationSelective agonist for anxiety treatment
Anti-inflammatoryModulates leukocyte functions ,
AntituberculosisEffective against Mycobacterium tuberculosis

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Analysis :

  • The trifluoromethyl group at C5 optimizes bioactivity by balancing lipophilicity and electronic effects. In contrast, bulky substituents like styryl groups (e.g., compound 4j) may reduce solubility but improve target engagement through π-π stacking .
  • Halogenation (e.g., bromine at C3) introduces sites for further functionalization but may reduce metabolic stability .

Core Scaffold Modifications: Imidazo[1,2-a]pyrimidine vs. Related Heterocycles

Compound Class Core Structure Biological Activity (MIC/IC₅₀) Key Differences
Imidazo[1,2-a]pyrimidine Pyrimidine fused to imidazole Antiplasmodial (MIC: 1–9 µM) Optimal nitrogen positioning (C5) enhances PfDHODH inhibition .
Imidazo[1,2-a]pyridine Pyridine fused to imidazole Antitubercular (MIC: 0.5–2 µM) Reduced nitrogen content improves potency against M. tuberculosis .
Triazolo[1,5-a]pyrimidine Triazole fused to pyrimidine Antimalarial (IC₅₀: <1 µM) Triazole ring increases metabolic resistance but may reduce solubility .

Analysis :

  • Imidazo[1,2-a]pyrimidine derivatives generally show higher metabolic stability than pyridine analogs due to the pyrimidine ring’s electron-deficient nature .
  • Imidazo[1,2-a]pyridine derivatives lacking additional nitrogen atoms exhibit superior antitubercular activity, likely due to improved membrane penetration .

Trifluoromethyl Positioning in Analogous Scaffolds

Compound Name CF₃ Position Activity Key Insights
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid C7 on pyridine Not reported Carboxylic acid group enhances solubility but may reduce cell permeability .
Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate C5 on pyridine Intermediate for drug discovery Ethyl ester improves bioavailability compared to free acids .

Analysis :

  • The C5 position on imidazo[1,2-a]pyrimidine is more favorable for -CF₃ substitution than C7 in pyridine analogs, as it aligns with hydrophobic pockets in enzyme active sites .

Key Challenges :

  • Synthetic complexity increases with bulky substituents (e.g., styryl groups), leading to lower yields .
  • Solubility remains a limitation for highly lipophilic derivatives, necessitating prodrug strategies (e.g., esterification) .

Biological Activity

5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C7H4F3N3C_7H_4F_3N_3. The trifluoromethyl group contributes to its unique reactivity and biological profile.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyrimidine exhibit notable antimicrobial properties . For instance, compounds containing this structure have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Aspergillus flavus and Aspergillus niger.

Compound Tested Pathogen Activity
This compoundE. coliBactericidal
S. aureusBacteriostatic
A. flavusAntifungal

These findings suggest the potential use of this compound in developing new antimicrobial agents .

Anti-inflammatory Activity

Research has indicated that imidazo[1,2-a]pyrimidine derivatives possess significant anti-inflammatory effects . In vitro studies have shown that these compounds can modulate leukocyte functions and reduce inflammation induced by zymosan in mouse models.

  • Key Findings:
    • Compounds demonstrated up to 43% inhibition of paw edema compared to indomethacin, a standard anti-inflammatory drug .
    • The presence of specific functional groups, such as chloro or amido side chains, enhances the anti-inflammatory efficacy of these derivatives.

Anticancer Activity

The anticancer potential of this compound has been explored extensively. Studies reveal that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549).

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-2310.126Induction of apoptosis
A5490.0227Inhibition of cell proliferation

Notably, it has been reported that treatment with this compound inhibited lung metastasis in a mouse model more effectively than known chemotherapeutics like TAE226 .

Neuroprotective Effects

The neuroprotective properties of imidazo[1,2-a]pyrimidine derivatives are particularly noteworthy. Research indicates that these compounds can inhibit key enzymes associated with neurodegenerative diseases:

  • Monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE) inhibition has been observed with IC50 values in the micromolar range.
  • This suggests a potential application in treating conditions such as Alzheimer's disease .

Case Studies

  • Study on Anti-inflammatory Activity:
    • Researchers synthesized several imidazo[1,2-a]pyrimidine derivatives and tested their anti-inflammatory effects in mouse models. The results indicated significant reductions in inflammatory markers compared to control groups .
  • Cytotoxicity Assessment:
    • A detailed examination of the cytotoxic effects on various cancer cell lines revealed that the trifluoromethyl group enhances the compound's ability to induce apoptosis selectively in cancer cells while sparing normal cells .

Q & A

Q. Basic Characterization

  • 1H/13C NMR : Confirm regioselectivity by identifying proton environments (e.g., trifluoromethyl at C5) and coupling patterns.
  • HRMS : Validate molecular weight with <2 ppm error to rule out impurities .
    Advanced Analysis
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives, such as those with fused rings or chiral centers .
  • DFT Calculations : Predict electronic properties (e.g., Fukui indices) to corroborate experimental NMR shifts and reaction mechanisms .

What strategies are employed to design this compound derivatives for specific biological targets (e.g., kinase inhibitors)?

Basic Design
Introducing electron-withdrawing groups (e.g., trifluoromethyl) at C5 enhances metabolic stability and binding to hydrophobic enzyme pockets. For example, substituents like 4-methoxyphenyl or pyridyl groups improve affinity for kinases like Aurora-A .
Advanced Optimization

  • Fragment-Based Drug Design : Combine trifluoromethyl cores with pharmacophores (e.g., benzamide or oxadiazole) to target dual kinases (e.g., KSP and Aurora-A) .
  • Bioisosteric Replacement : Replace imidazo[1,2-a]pyrimidine with pyrazolo[1,5-a]pyrimidine to retain activity while improving solubility .

How can reaction conditions be optimized to avoid side products in multi-step syntheses of trifluoromethylated derivatives?

Q. Advanced Methodology

  • Catalytic Hydrogenation : Use Pd/C or Raney Ni under controlled H2 pressure (1–3 atm) to selectively reduce pyrimidine rings without cleaving the trifluoromethyl group .
  • Protecting Groups : Temporarily shield reactive sites (e.g., amines with Boc groups) during cyclocondensation to prevent undesired cyclization .

What computational tools predict the pharmacokinetic and toxicity profiles of this compound derivatives?

Q. Advanced Modeling

  • ADMET Prediction : Use SwissADME or ADMETLab to assess logP (optimal range: 2–4), BBB permeability, and CYP450 inhibition .
  • Molecular Dynamics : Simulate binding modes with targets (e.g., β-catenin) to prioritize derivatives with stable interactions and low off-target risks .

How do structural modifications (e.g., substituent position) impact the biological activity of trifluoromethylated imidazo[1,2-a]pyrimidines?

Q. SAR Studies

  • C7 Substitution : Electron-donating groups (e.g., methoxy) enhance antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) but reduce anti-inflammatory effects .
  • C2 Functionalization : Aryl groups (e.g., 4-fluorophenyl) improve anticancer potency (IC50: <1 µM in HeLa cells) via π-π stacking with DNA .

How can researchers resolve contradictions in reported biological activities of structurally similar derivatives?

Q. Methodological Approach

  • Meta-Analysis : Compare IC50 values across studies using standardized assays (e.g., MTT for cytotoxicity) .
  • Crystallography : Resolve binding ambiguities (e.g., trifluoromethyl orientation in kinase pockets) via co-crystal structures .

What multi-step approaches are used to synthesize trifluoromethylated pyrazolo-imidazo[1,2-a]pyrimidine hybrids?

Q. Advanced Synthesis

  • Step 1 : Prepare pyrazolo[1,5-a]pyrimidine cores via cyclization of enaminones.
  • Step 2 : Introduce trifluoromethyl via Ullmann coupling or nucleophilic substitution .
  • Step 3 : Attach pharmacophoric side chains (e.g., N,N-dimethylethylenediamine) using EDC/HOBt coupling .

How does the trifluoromethyl group influence pharmacokinetics compared to non-fluorinated analogs?

Q. Key Findings

  • Metabolic Stability : The CF3 group reduces oxidative metabolism in liver microsomes (t1/2 increased from 2.5 to 6.7 hours) .
  • Lipophilicity : logP increases by ~0.5 units, enhancing membrane permeability but requiring formulation adjustments (e.g., PEGylation) .

What methods are used to study the electronic effects of the trifluoromethyl group on reactivity?

Q. Advanced Techniques

  • Hammett Analysis : Quantify substituent effects on reaction rates (σm = 0.43 for CF3) in SNAr reactions .
  • XPS/NEXAFS : Probe electron-withdrawing effects via binding energy shifts in core-level spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.